m-PEG15-amine

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H65NO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-32H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVDWBQHXMQETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H65NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG15-amine

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-amine with 15 PEG units (m-PEG15-amine). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the process.

Introduction

m-PEG15-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. The methoxy (B1213986) group at one terminus provides chemical stability and reduces non-specific binding, while the primary amine at the other end offers a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters. The polyethylene (B3416737) glycol (PEG) chain, consisting of 15 ethylene (B1197577) glycol units, imparts hydrophilicity, enhances bioavailability, and can improve the pharmacokinetic profile of conjugated molecules. This guide details a common and reliable method for the laboratory-scale synthesis and purification of m-PEG15-amine.

Synthesis of m-PEG15-amine

A robust and frequently employed synthetic strategy for the preparation of m-PEG15-amine initiates from the corresponding m-PEG15-alcohol. This multi-step process involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution with an amine-containing moiety, and subsequent deprotection to yield the final primary amine. A common approach utilizes a phthalimide (B116566) group as a protected form of the amine, which can be cleanly deprotected in the final step.

Overall Synthetic Scheme

The synthesis can be conceptually broken down into three primary stages:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of m-PEG15-alcohol is converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs).

-

Introduction of the Protected Amine: The activated PEG intermediate is reacted with a protected amine source, such as potassium phthalimide.

-

Deprotection to Yield the Primary Amine: The phthalimide protecting group is removed to unveil the terminal primary amine.

Experimental Protocols

Materials and Methods

-

m-PEG15-alcohol: (MW ~678.8 g/mol )

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine (B178648) monohydrate

-

Diethyl ether, anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

0.1 M Hydrochloric acid (HCl)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography silica (B1680970) gel

Step 1: Synthesis of m-PEG15-tosylate (m-PEG15-OTs)

-

To a solution of m-PEG15-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TCM) (e.g., using a mobile phase of DCM:Methanol 95:5).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated residue to cold anhydrous diethyl ether.

-

Collect the white solid by filtration and dry under vacuum to yield m-PEG15-OTs.

Step 2: Synthesis of m-PEG15-phthalimide

-

Dissolve the dried m-PEG15-OTs (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under an inert atmosphere.

-

Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford pure m-PEG15-phthalimide.

Step 3: Synthesis of m-PEG15-amine

-

Dissolve the purified m-PEG15-phthalimide (1 equivalent) in ethanol.

-

Add hydrazine monohydrate (10 equivalents).

-

Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold anhydrous diethyl ether.

-

Collect the white solid by filtration and dry under vacuum to yield the final product, m-PEG15-amine.

Purification and Characterization

Purification Summary

Purification of PEGylated compounds can be challenging due to their physical properties. The primary methods employed in this synthesis are:

-

Precipitation: Utilized to isolate the product from reaction mixtures and remove more soluble impurities. Cold anhydrous diethyl ether is a common non-solvent for PEGs.

-

Extraction: Liquid-liquid extraction is used to remove water-soluble impurities and byproducts.

-

Column Chromatography: Effective for separating the desired PEG derivative from starting materials and byproducts of similar polarity.

Characterization Data

The successful synthesis of m-PEG15-amine and its intermediates can be confirmed by various analytical techniques. Below is a table summarizing the expected quantitative data for the final product.

| Parameter | Expected Value | Method |

| Molecular Weight | 691.9 g/mol [1] | Mass Spectrometry (MS) |

| Purity | >98%[1] | HPLC, NMR |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

| ¹H NMR (CDCl₃) | δ ~3.64 (s, PEG backbone), 3.38 (s, OCH₃), 2.85 (t, CH₂-NH₂) | ¹H NMR Spectroscopy |

| Mass Spectrum | [M+H]⁺ at m/z ~692.9 | ESI-MS |

Visualized Workflows and Pathways

Synthesis Workflow

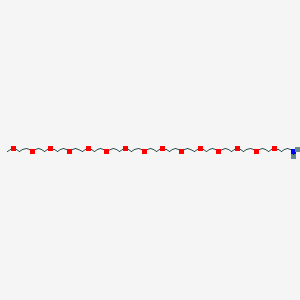

The following diagram illustrates the overall workflow for the synthesis of m-PEG15-amine from m-PEG15-alcohol.

Caption: Overall workflow for the synthesis of m-PEG15-amine.

Chemical Transformation Pathway

This diagram outlines the chemical transformations occurring at each step of the synthesis.

Caption: Chemical transformations in m-PEG15-amine synthesis.

Conclusion

The synthesis of m-PEG15-amine via the tosylation of the corresponding alcohol, followed by phthalimide substitution and subsequent deprotection with hydrazine, is a reliable and scalable method for producing this important bifunctional linker. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high-purity product. The characterization data provided serves as a benchmark for confirming the identity and purity of the final compound, ensuring its suitability for downstream applications in research and drug development.

References

An In-depth Technical Guide to m-PEG15-amine: Properties, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine with 15 ethylene (B1197577) glycol units (m-PEG15-amine), a versatile bifunctional linker crucial in modern biopharmaceutical research and development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates a key experimental workflow.

Core Properties of m-PEG15-amine

m-PEG15-amine is a hydrophilic linker characterized by a terminal methoxy (B1213986) group and a terminal primary amine, separated by a 15-unit polyethylene (B3416737) glycol chain. This structure imparts unique properties that are highly advantageous in bioconjugation and drug delivery applications. The methoxy group provides chemical stability and reduces the potential for non-specific interactions, while the primary amine serves as a reactive handle for covalent attachment to various functional groups on biomolecules and surfaces.

Physicochemical Data

The key quantitative data for m-PEG15-amine are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C31H65NO15 |

| Molecular Weight | ~691.9 g/mol |

| CAS Number | 80506-64-5 |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

Experimental Protocols

The primary utility of m-PEG15-amine lies in its ability to covalently link to other molecules. The terminal primary amine is nucleophilic and can react with various electrophilic groups to form stable covalent bonds. Below are detailed methodologies for two common bioconjugation reactions involving m-PEG15-amine.

Protocol 1: Conjugation of m-PEG15-amine to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between the primary amine of m-PEG15-amine and a carboxyl group on a target molecule, such as a protein or a small molecule drug. This reaction is mediated by the carbodiimide (B86325) coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Materials:

-

m-PEG15-amine

-

Carboxylic acid-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Dissolve m-PEG15-amine in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add the EDC stock solution to a final concentration of 10 mM.

-

Immediately add the NHS stock solution to a final concentration of 20 mM.

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the m-PEG15-amine solution to the activated carboxylic acid solution. A 10 to 50-fold molar excess of m-PEG15-amine over the carboxylic acid-containing molecule is recommended to ensure efficient conjugation.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove excess m-PEG15-amine and reaction byproducts by dialysis against an appropriate buffer or by using a desalting column.

-

The purified conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol 2: Reaction of m-PEG15-amine with an NHS-Ester Activated Molecule

This protocol outlines the reaction between m-PEG15-amine and a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. This is a common strategy for labeling proteins and other biomolecules.

Materials:

-

m-PEG15-amine

-

NHS-ester activated molecule

-

Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature.

-

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Dissolve m-PEG15-amine in the amine-free buffer to the desired concentration (e.g., 1-10 mg/mL).

-

-

Conjugation Reaction:

-

While gently stirring the m-PEG15-amine solution, slowly add the dissolved NHS-ester activated molecule. The molar ratio of the NHS-ester to m-PEG15-amine should be optimized for the specific application, but a 1:1 to 1:5 ratio is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS-ester.

-

-

Purification:

-

Purify the conjugate from excess reagents using a desalting column or by dialysis.

-

Characterize the final product using appropriate analytical techniques.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment involving the activation of a protein with an NHS-ester and subsequent reaction with an amine-containing PEG linker like m-PEG15-amine.

Navigating the Solution Space: An In-depth Technical Guide to the Solubility of m-PEG15-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)15-amine (m-PEG15-amine), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the solubility of m-PEG15-amine in various aqueous and organic solvents is paramount for its effective application in research and development. This document outlines its qualitative and semi-quantitative solubility, provides detailed experimental protocols for precise quantitative determination, and presents a logical workflow for solubility assessment.

Core Concepts: Physicochemical Properties of m-PEG15-amine

m-PEG15-amine is an amphiphilic molecule, possessing a hydrophilic poly(ethylene glycol) chain and a reactive primary amine group. The PEG chain, with its repeating ethylene (B1197577) oxide units, imparts excellent water solubility through hydrogen bonding with water molecules. The terminal methoxy (B1213986) group ensures monofunctionality, preventing unwanted cross-linking reactions. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups. The overall solubility is a balance between the hydrophilicity of the PEG chain and the physicochemical properties of the terminal functional groups.

Solubility Profile of m-PEG-Amine Derivatives

Table 1: Summary of Qualitative and Semi-Quantitative Solubility of m-PEG-Amine Derivatives

| Solvent Class | Solvent | Qualitative Solubility | Semi-Quantitative Solubility (mg/mL) |

| Aqueous | Water | Soluble[1][2][3][4] | > 10[2] |

| Aqueous Buffers (e.g., PBS) | Soluble[1] | Data not available | |

| Polar Protic | Methanol | Less Soluble[1] | Data not available |

| Ethanol | Less Soluble[1] | > 10[2] | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | Data not available |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][2] | > 10[2] | |

| Non-Polar Aprotic | Chloroform | Soluble[1][2] | > 10[2] |

| Dichloromethane (DCM) | Soluble[1] | Data not available | |

| Toluene | Less Soluble[1] | Data not available | |

| Diethyl Ether | Insoluble[1] | Data not available |

Note: The semi-quantitative data is based on information for general m-PEG-amine derivatives and should be experimentally verified for m-PEG15-amine.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data for m-PEG15-amine, standardized experimental protocols are essential. Both thermodynamic and kinetic solubility assays are relevant in a research and drug development context.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of m-PEG15-amine to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Quantification of Solute Concentration:

-

Quantify the concentration of m-PEG15-amine in the clear supernatant. As m-PEG15-amine lacks a strong chromophore, direct UV-Vis spectrophotometry is not ideal. Suitable quantification methods include:

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a universal detection method for non-volatile compounds.

-

Quantitative Nuclear Magnetic Resonance (qNMR): An internal standard with a known concentration is added to the sample, and the concentration of m-PEG15-amine is determined by comparing the integral of its characteristic peaks to that of the internal standard.

-

Derivatization followed by UV-Vis or Fluorescence Spectroscopy: The primary amine of m-PEG15-amine can be reacted with a chromophoric or fluorophoric labeling agent (e.g., fluorescamine, OPA) to enable sensitive detection.

-

-

-

Data Analysis:

-

The determined concentration represents the thermodynamic solubility of m-PEG15-amine in the specific solvent at the tested temperature. Results are typically expressed in mg/mL, g/100 mL, or molarity.

-

Kinetic Solubility Assay (High-Throughput Screening)

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO). It is often used in early drug discovery to identify compounds with potential solubility liabilities.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of m-PEG15-amine in DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small volume of the m-PEG15-amine DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Detection of Precipitation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

Precipitation can be detected by several methods:

-

Nephelometry: Measures the amount of light scattered by suspended particles.

-

Turbidimetry: Measures the reduction in light transmission due to suspended particles.

-

Direct UV-Vis Spectrophotometry: A decrease in absorbance over time can indicate precipitation.

-

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which precipitation is first observed. This value is generally higher than the thermodynamic solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of m-PEG15-amine for a specific application.

References

An In-depth Technical Guide to m-PEG15-amine (CAS Number 80506-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG15-amine, with the CAS number 80506-64-5, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is functionalized with a terminal amine group and capped with a methoxy (B1213986) group at the other end. The structure consists of 15 repeating ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. This distinct characteristic makes it a valuable tool in bioconjugation, drug delivery, and proteomics. The primary amine group serves as a reactive handle for covalent attachment to various functional groups, such as carboxylic acids and activated esters, enabling the modification of proteins, peptides, nanoparticles, and other molecules. The PEG chain imparts increased aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles to the conjugated entities.[1][2] This guide provides a comprehensive overview of the physicochemical properties, key reactions, and analytical characterization of m-PEG15-amine.

Physicochemical Properties

The physical and chemical characteristics of m-PEG15-amine are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 80506-64-5 | [1] |

| Molecular Formula | C31H65NO15 | [1] |

| Molecular Weight | 691.9 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, methanol, ethanol, chlorinated solvents (e.g., DCM), DMF, and DMSO. Insoluble in ether. | [2] |

| Storage Conditions | Store at -20°C in a dry, inert atmosphere. | [1] |

Key Applications and Reactions

The primary utility of m-PEG15-amine lies in its ability to covalently link to biomolecules and surfaces. The terminal amine group is a versatile nucleophile that can participate in several conjugation reactions.

Amide Bond Formation with Carboxylic Acids

m-PEG15-amine readily reacts with carboxylic acids to form stable amide bonds. This reaction is typically facilitated by activating the carboxylic acid with a coupling agent.

-

Reaction Scheme: R-COOH + H₂N-PEG15-OCH₃ --(Coupling Agent)--> R-CO-NH-PEG15-OCH₃

-

Common Coupling Agents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

-

Dicyclohexylcarbodiimide (DCC).

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).

-

Reaction with Activated Esters (e.g., NHS Esters)

N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups. The reaction between m-PEG15-amine and an NHS ester is efficient and proceeds under mild conditions to form a stable amide linkage.

-

Reaction Scheme: R-CO-NHS + H₂N-PEG15-OCH₃ --> R-CO-NH-PEG15-OCH₃ + NHS

This reaction is widely used for labeling proteins and other biomolecules that have been functionalized with NHS esters.

Experimental Protocols

The following are detailed, generalized protocols for the most common applications of m-PEG15-amine. Researchers should optimize these protocols for their specific molecules and experimental conditions.

General Protocol for Coupling m-PEG15-amine to a Carboxylic Acid

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to m-PEG15-amine.

Materials:

-

Carboxylic acid-containing molecule

-

m-PEG15-amine (CAS 80506-64-5)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or 0.1 M MES buffer pH 4.5-6.0 for the activation step.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).

Procedure:

-

Dissolve the Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate volume of reaction buffer or anhydrous DMF/DMSO.

-

Activation of Carboxylic Acid:

-

Add EDC.HCl (1.2 to 1.5 molar excess over the carboxylic acid) and NHS (1.2 to 1.5 molar excess) to the carboxylic acid solution.

-

Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation with m-PEG15-amine:

-

Dissolve m-PEG15-amine in the reaction buffer.

-

Add the m-PEG15-amine solution to the activated carboxylic acid solution. A molar excess of the PEG reagent (2 to 10-fold) may be required depending on the reactivity of the target molecule.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching the Reaction: Add quenching buffer to the reaction mixture to consume any unreacted NHS esters. Incubate for 30-60 minutes at room temperature.

-

Purification: Purify the PEGylated conjugate from excess reagents and by-products using an appropriate chromatographic technique or dialysis.

-

Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

General Protocol for Reacting m-PEG15-amine with an NHS Ester

This protocol outlines the direct reaction of m-PEG15-amine with a pre-activated NHS ester.

Materials:

-

NHS ester-functionalized molecule

-

m-PEG15-amine (CAS 80506-64-5)

-

Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at pH 7.2-8.5.

-

Anhydrous DMF or DMSO (if needed to dissolve the NHS ester).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).

Procedure:

-

Dissolve Reactants:

-

Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO before diluting it into the reaction buffer.

-

Dissolve m-PEG15-amine in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the dissolved m-PEG15-amine to the NHS ester solution. The molar ratio will depend on the specific application and may require optimization.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add quenching buffer to stop the reaction by consuming any unreacted NHS ester. Let it stand for 30-60 minutes at room temperature.

-

Purification: Remove unreacted m-PEG15-amine and by-products by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Characterization: Confirm the successful conjugation and purity of the product using appropriate analytical techniques.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for conjugating m-PEG15-amine to a carboxylic acid.

Caption: Workflow for reacting m-PEG15-amine with an NHS ester.

Analytical Characterization

Thorough characterization of the starting m-PEG15-amine and the final conjugate is essential for ensuring the quality and reproducibility of the results.

Characterization of m-PEG15-amine

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the PEG backbone and the presence of the terminal methoxy and amine groups.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can verify the molecular weight and assess the polydispersity of the PEG reagent.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to determine the purity of the m-PEG15-amine.

Characterization of the Conjugate

-

SDS-PAGE: For protein conjugates, a shift in the molecular weight on an SDS-PAGE gel provides a qualitative indication of successful PEGylation.

-

HPLC: Size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugate from the unreacted molecule and to detect any aggregation. Reversed-phase HPLC (RP-HPLC) can also be employed to assess purity and, in some cases, to separate different PEGylated species.

-

Mass Spectrometry: MS is a powerful tool to determine the exact mass of the conjugate, thereby confirming the number of PEG chains attached to the molecule.

-

UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used in conjunction with a PEG quantification assay (e.g., based on iodine complexation) to determine the degree of PEGylation.

Conclusion

m-PEG15-amine (CAS 80506-64-5) is a versatile and valuable reagent for researchers in drug development and various fields of life sciences. Its well-defined structure, hydrophilicity, and reactive amine handle allow for the precise modification of a wide range of molecules. The protocols and information provided in this guide serve as a comprehensive resource for the successful application and characterization of m-PEG15-amine and its conjugates. As with any chemical reagent, proper handling, storage, and characterization are paramount to achieving reliable and reproducible results.

References

Navigating the Landscape of m-PEG15-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of commercially available m-PEG15-amine, a heterobifunctional linker critical in bioconjugation, targeted drug delivery, and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document offers a comparative analysis of suppliers, detailed experimental protocols, and visualizations of relevant biochemical processes to facilitate informed decision-making and experimental design.

Core Section 1: Commercial Supplier Analysis of m-PEG15-amine

The selection of a suitable supplier for m-PEG15-amine is a critical first step in any research or development project. Key considerations include purity, molecular weight consistency, availability, and cost. The following table summarizes the offerings for m-PEG15-amine and its closely related derivatives from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity | Form | Price (USD) |

| Broadpharm | m-PEG15-amine | BP-21907 | 691.9 | >98% | Not Specified | 100 mg: $350, 250 mg: $500, 500 mg: $640[1] |

| Abbexa | m-PEG15-amine | abx295325 | 691.85 | Not Specified | Not Specified | Inquire |

| Adooq Bioscience | m-PEG15-amine | A15372 | 691.85 | Not Specified | Not Specified | Inquire |

| BOC Sciences | m-PEG15-amine | Not Specified | Not Specified | Not Specified | Not Specified | Inquire |

| Advanced BioChemicals | mPEG-Amine | Not Specified | Varies | Not Specified | Not Specified | Inquire |

Note: Data is subject to change and researchers are encouraged to visit the suppliers' websites for the most current information. "Inquire" indicates that pricing is not publicly available and requires a direct quote.

Core Section 2: Experimental Protocols for Bioconjugation

m-PEG15-amine possesses a terminal amine group that can be readily conjugated to various functional groups, including carboxylic acids, activated esters (e.g., NHS esters), and aldehydes/ketones. The following are detailed protocols for common bioconjugation reactions involving m-PEG-amine linkers.

Protocol 1: Conjugation of m-PEG15-amine to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a target molecule (e.g., protein, nanoparticle) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the primary amine of m-PEG15-amine.

Materials:

-

Target molecule with a carboxyl group

-

m-PEG15-amine

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (10 mg/mL in Activation Buffer, prepare fresh)

-

NHS (10 mg/mL in Activation Buffer, prepare fresh)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

-

Desalting column

Procedure:

-

Dissolve the carboxyl-containing molecule in Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

-

Immediately add a 10- to 50-fold molar excess of m-PEG15-amine to the activated molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Purify the PEGylated conjugate using size exclusion chromatography or dialysis to remove unreacted m-PEG15-amine and quenching reagents.

Protocol 2: Conjugation of m-PEG15-amine to an Aldehyde or Ketone via Reductive Amination

This method involves the formation of an unstable Schiff base between the amine of m-PEG15-amine and a carbonyl group on the target molecule, which is then reduced to a stable secondary amine linkage using a mild reducing agent.

Materials:

-

Target molecule with an aldehyde or ketone group

-

m-PEG15-amine

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Desalting column

Procedure:

-

Dissolve the aldehyde/ketone-containing molecule and a 10- to 20-fold molar excess of m-PEG15-amine in the Reaction Buffer.

-

Add the reducing agent (e.g., NaBH3CN to a final concentration of 20 mM).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry.

-

Quench the reaction by adding Quenching Buffer.

-

Purify the PEGylated conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents.

Core Section 3: Visualizing Key Concepts in PEGylation

To aid in the conceptual understanding of the processes and rationale behind the use of m-PEG15-amine, the following diagrams have been generated.

Caption: Logical workflow for selecting a commercial supplier of m-PEG15-amine.

Caption: A generalized experimental workflow for bioconjugation using m-PEG15-amine.

Caption: Impact of PEGylation on the interaction of a therapeutic with its signaling pathway.

References

An In-depth Technical Guide to the Safety and Handling of m-PEG15-amine

Disclaimer: This document provides a summary of available safety and handling information for m-PEG15-amine and related compounds. A specific Material Safety Data Sheet (MSDS) for m-PEG15-amine was not found in the available literature. The information regarding related PEGylated amines is provided for guidance and as a basis for a thorough risk assessment, which should be conducted by qualified professionals before handling this substance.

Introduction

m-PEG15-amine is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. The presence of the hydrophilic PEG chain increases solubility in aqueous media, making it a valuable linker in bioconjugation, drug delivery systems, and nanoparticle surface modification.[1][2] The terminal amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), facilitating the covalent attachment to various molecules.[1][2][3] Given its application in research and drug development, a comprehensive understanding of its safety and handling precautions is paramount.

Chemical and Physical Properties

Limited specific data for m-PEG15-amine is available. The following table summarizes the known properties.

| Property | Value | Source |

| Chemical Formula | C31H65NO15 | [2][3] |

| Molecular Weight | 691.85 g/mol (also reported as 691.9 g/mol ) | [2][3] |

| CAS Number | 80506-64-5 | [2] |

| Physical Form | Not specified, related compounds are colorless oil to white solid | [4] |

| Solubility | Soluble in aqueous media, MeOH, DCM, DMF, and DMSO | [1][2][4] |

For related PEGylated amines, such as PEG-15 Cocoamine, additional properties have been characterized:

| Property (PEG-15 Cocoamine) | Value | Source |

| Appearance | Clear liquid, light brown to dark brown | [5] |

| Molar Mass | Approx. 850 g/mol | [5] |

| Density | Approx. 1.02 g/ml (at 30°C) | [5] |

| Boiling Point | >200°C (decomposes) | [5] |

| Solidification Point | -8°C | [5] |

Toxicological Data (Based on Related PEGylated Amines)

No specific toxicological data for m-PEG15-amine was identified. The following data for related PEGylated amines can be used for preliminary hazard assessment. It is important to note that the toxicological profiles of these analogs may not be identical to m-PEG15-amine.

Oral Toxicity of PEG-15 Tallow (B1178427) Amine in Rats (90-day study) [6][7]

| Dose (in diet) | Equivalent Dose (mg/kg/day) - Males | Equivalent Dose (mg/kg/day) - Females | Observed Effects |

| 500 ppm | ~33 | ~40 | No Observed Adverse Effect Level (NOAEL) |

| 1500 ppm | ~99 | ~123 | Statistically and toxicologically significant effects |

| 4500 ppm | ~292 | ~357 | Soft stools, reduced body weight and body weight gain |

General Health Hazards of Amines:

-

Amines can be corrosive or irritating due to their basic nature and potential to form strongly alkaline solutions.[8]

-

Some aliphatic amines may react to form nitrosamines, many of which are known to be potent carcinogens.[8] It is recommended to avoid use with nitrosating systems and to store in nitrite-free environments.[7]

-

High concentrations of some amines may cause central nervous system effects.[9]

Hazard Identification and Control

Based on the data for related compounds, the primary hazards associated with handling PEGylated amines include skin and eye irritation, potential for systemic toxicity upon ingestion, and the formation of potentially carcinogenic byproducts. A systematic approach to hazard control is crucial.

Caption: Logical workflow for hazard identification, risk assessment, and implementation of control measures for m-PEG15-amine.

Recommended Safety and Handling Precautions

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or creating aerosols.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): [10][11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If ventilation is inadequate or if handling in a way that generates dust or aerosols, a NIOSH-approved respirator may be necessary.

Hygiene Practices:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][12]

-

Contaminated clothing should be removed and laundered before reuse.[11]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][12] BroadPharm recommends storage at -20°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and nitrosating agents.[7][10]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[10] Do not allow the substance to enter soil, subsoil, or waterways.[11]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Spill Response:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

-

For large spills, dike the material to prevent spreading.[12]

-

Ensure adequate ventilation and wear appropriate PPE during cleanup.

Experimental Protocols Cited in Safety Assessments of Related Compounds

Detailed experimental protocols for safety studies on m-PEG15-amine are not available. However, the safety assessments of related compounds like PEG-15 tallow amine involved standard toxicological studies. An example of a cited study methodology is:

90-Day Oral Toxicity Study in Rats (for PEG-15 Tallow Amine): [6]

-

Test Species: Sprague-Dawley rats (10 males and 10 females per group).

-

Administration: The test substance was administered in the diet ad libitum for 90 days.

-

Dose Groups: A control group (basal diet) and three test groups with concentrations of approximately 500, 1500, or 4500 ppm.

-

Observations: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

Endpoint Analysis: At the end of the study, gross necropsy and histopathological examinations would typically be performed to identify any treatment-related effects on organs.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of m-PEG15-amine from receipt to disposal.

Caption: General workflow for the safe handling of m-PEG15-amine in a laboratory setting.

References

- 1. m-PEG15-amine - Creative Biolabs [creative-biolabs.com]

- 2. m-PEG15-amine, 80506-64-5 | BroadPharm [broadpharm.com]

- 3. m-PEG15-amine Datasheet DC Chemicals [dcchemicals.com]

- 4. Amino-PEG15-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. PEG-15 Cocoamine - PCC Group Product Portal [products.pcc.eu]

- 6. cir-safety.org [cir-safety.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fhi.no [fhi.no]

- 9. resynbio.com [resynbio.com]

- 10. fishersci.com [fishersci.com]

- 11. Primesurf PEG-15 Tallow Amine SDS | PDF | Toxicity | Materials [scribd.com]

- 12. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Hydrophilic Spacer Properties of m-PEG15-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone, prized for their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates. This guide provides a comprehensive technical overview of m-PEG15-amine, a monodisperse PEG linker comprising 15 ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a reactive primary amine.

The defining characteristic of m-PEG15-amine is its precisely defined length and hydrophilic nature, which imparts significant advantages in the design of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other PEGylated therapeutics. Its ability to increase the aqueous solubility of hydrophobic molecules is a key attribute, mitigating the aggregation issues often encountered with potent cytotoxic payloads.[1][2] This guide will delve into the core physicochemical properties of m-PEG15-amine, provide detailed experimental protocols for its use in bioconjugation, and visualize key workflows and mechanisms of action.

Core Physicochemical Properties

The utility of m-PEG15-amine as a hydrophilic spacer is rooted in its distinct physicochemical characteristics. A summary of these properties is presented in the table below, providing a quantitative basis for its application in drug development.

| Property | Value | Source(s) |

| Molecular Formula | C31H65NO15 | [3] |

| Molecular Weight | ~691.9 g/mol | [3] |

| Number of PEG Units | 15 | [3] |

| Purity | >95% | [4] |

| Appearance | White/off-white solid or semi-solid | [4] |

| Solubility | Soluble in water, DMSO, DMF, CH2Cl2 | [4][5][6][7] |

| pKa of Terminal Amine | ~9-11 (in solution) | [8][9][10] |

Experimental Protocols

The primary amine group of m-PEG15-amine is a versatile functional handle for conjugation to a variety of molecules, including proteins, peptides, and small molecule drugs. The following sections provide detailed protocols for two common conjugation strategies: NHS ester coupling and reductive amination.

Protocol 1: NHS Ester Coupling to a Protein

This protocol describes the conjugation of m-PEG15-amine to a protein via its primary amine reacting with an N-hydroxysuccinimide (NHS) ester-activated molecule. This method is widely used for labeling proteins with tags or linking them to other molecules.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

m-PEG15-amine

-

NHS ester-activated molecule (e.g., a fluorescent dye or a drug-linker construct)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH of 7.2-8.5.[11]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[11]

-

Conjugation Reaction:

-

Bring the m-PEG15-amine and the NHS ester solution to room temperature.

-

Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.[11]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[11] If the NHS ester is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[11]

-

Purification: Remove unreacted m-PEG15-amine, NHS ester, and byproducts from the conjugated protein using size-exclusion chromatography or dialysis.

Protocol 2: Reductive Amination with an Aldehyde-Containing Molecule

This protocol outlines the conjugation of m-PEG15-amine to a molecule containing an aldehyde group. The reaction forms an initial imine bond, which is then reduced to a stable secondary amine.

Materials:

-

Aldehyde-containing molecule

-

m-PEG15-amine

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3))

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., reversed-phase HPLC)

Procedure:

-

Reactant Preparation:

-

Dissolve the aldehyde-containing molecule in the reaction buffer.

-

Dissolve the m-PEG15-amine in the reaction buffer.

-

-

Imine Formation and Reduction:

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Quenching the Reaction: Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution.

-

Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method, such as reversed-phase HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of m-PEG15-amine.

Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using m-PEG15-amine.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. purepeg.com [purepeg.com]

- 3. m-PEG15-amine, 80506-64-5 | BroadPharm [broadpharm.com]

- 4. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. nanocs.net [nanocs.net]

- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for m-PEG15-amine Conjugation to Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins and peptides. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can reduce renal clearance, protect from proteolytic degradation, and decrease immunogenicity.[1][2][3][4] m-PEG15-amine is a monodisperse PEG linker containing a terminal amine group and a chain of 15 ethylene (B1197577) glycol units. The primary amine group allows for its conjugation to proteins and peptides through available carboxyl groups or via activated esters.

These application notes provide detailed protocols for the conjugation of m-PEG15-amine to proteins and peptides, methods for purification and characterization of the conjugates, and representative quantitative data.

Chemical Properties of m-PEG15-amine

m-PEG15-amine possesses a terminal primary amine that is reactive towards activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, and can be coupled to carboxyl groups on proteins and peptides using carbodiimide (B86325) crosslinkers like EDC. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Application 1: Conjugation of m-PEG15-amine to Proteins

This protocol describes the conjugation of m-PEG15-amine to a protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using EDC and Sulfo-NHS chemistry.

Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

Materials:

-

Protein of interest

-

m-PEG15-amine

-

Activation Buffer: 50 mM MES, pH 6.0[5]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[5]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)[5]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Washing/Purification Buffer: PBS, pH 7.4

-

Desalting columns or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

-

-

Removal of Excess Activation Reagents:

-

Remove excess and hydrolyzed EDC and Sulfo-NHS by buffer exchange using a desalting column or dialysis against Coupling Buffer.[5]

-

-

Conjugation with m-PEG15-amine:

-

Dissolve m-PEG15-amine in Coupling Buffer.

-

Add a 20- to 50-fold molar excess of m-PEG15-amine to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

-

-

Quenching of the Reaction:

-

Purification of the PEGylated Protein:

-

Characterization:

Quantitative Data Summary for Protein Conjugation

| Parameter | Typical Value | Method of Determination |

| Molar Ratio (Protein:EDC:Sulfo-NHS) | 1:50:50 to 1:100:100 | Optimization Required |

| Molar Ratio (Protein:m-PEG15-amine) | 1:20 to 1:50 | Optimization Required |

| Conjugation Efficiency | 30-70% | SDS-PAGE, HPLC |

| Degree of PEGylation (DOP) | 1-5 PEGs/protein | Mass Spectrometry, TNBS Assay[13] |

| Post-Purification Yield | 20-60% | UV-Vis Spectroscopy |

| Post-Purification Purity | >95% | SEC-HPLC, RP-HPLC |

Application 2: Conjugation of m-PEG15-amine to Peptides

This protocol outlines the conjugation of m-PEG15-amine to a peptide with a C-terminal carboxylic acid or a side-chain carboxyl group.

Experimental Protocol: EDC/NHS Chemistry for Peptides

Materials:

-

Peptide of interest

-

m-PEG15-amine

-

Activation Buffer: 0.1 M MES, pH 5.5[14]

-

Conjugation Buffer: 1X PBS, pH 7.2[14]

-

EDC

-

NHS

-

Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0

-

Purification System: RP-HPLC with a C18 column

Procedure:

-

Peptide and PEG Dissolution:

-

Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.

-

Dissolve m-PEG15-amine in Conjugation Buffer.

-

-

Activation of Peptide Carboxyl Groups:

-

Add a 2- to 5-fold molar excess of EDC and NHS to the peptide solution.[14]

-

Incubate for 30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Immediately add a 10- to 20-fold molar excess of the dissolved m-PEG15-amine to the activated peptide solution.

-

Adjust the pH of the reaction mixture to 7.2 with the Conjugation Buffer if necessary.

-

Allow the reaction to proceed for 4 hours to overnight at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to stop the reaction.

-

-

Purification by RP-HPLC:

-

Acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3.

-

Purify the PEGylated peptide using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.[]

-

Collect and pool the fractions containing the pure conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. A successful conjugation will result in a mass shift corresponding to the molecular weight of the m-PEG15-amine linker.

-

Quantitative Data Summary for Peptide Conjugation

| Parameter | Typical Value | Method of Determination |

| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 (starting point) | Optimization Required |

| Molar Ratio (Peptide:m-PEG15-amine) | 1:10 to 1:20 | Optimization Required |

| Reaction Time | 4-16 hours | HPLC Monitoring |

| Expected Mass Shift | + Mass of m-PEG15-amine | Mass Spectrometry |

| Post-Purification Yield | 40-70% | UV-Vis Spectroscopy |

| Post-Purification Purity | >95% | Analytical RP-HPLC |

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

Caption: Workflow for m-PEG15-amine conjugation to proteins.

General Signaling Pathway Modulation by a PEGylated Protein Therapeutic

Caption: Effect of a PEGylated protein on a cell signaling pathway.

Conclusion

The conjugation of m-PEG15-amine to proteins and peptides is a versatile strategy for modifying their properties for therapeutic applications. The protocols provided herein offer a robust starting point for researchers. However, optimization of reaction conditions, including molar ratios of reagents and reaction times, is crucial for achieving the desired degree of PEGylation and maximizing the yield of the final conjugate.[15] Proper purification and thorough characterization are essential to ensure the quality and consistency of the PEGylated product.

References

- 1. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific PEGylation of Therapeutic Proteins | MDPI [mdpi.com]

- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. manuals.plus [manuals.plus]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-PEG15-amine Reaction with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the conjugation of methoxy-poly(ethylene glycol)-amine (m-PEG15-amine) with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique, commonly known as PEGylation, is a widely used method for modifying proteins, peptides, small molecules, and other substrates to improve their pharmacokinetic and pharmacodynamic properties.[1][2] The attachment of the polyethylene (B3416737) glycol (PEG) chain can enhance solubility, increase stability, prolong circulation half-life, and reduce immunogenicity of the conjugated molecule.[1][2][3]

The reaction involves the nucleophilic attack of the primary amine of m-PEG15-amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[4][5]

I. General Considerations and Best Practices

Prior to initiating the conjugation reaction, it is crucial to consider the following factors to ensure optimal results:

-

Reagent Handling and Storage: PEG-NHS esters are highly sensitive to moisture and can readily hydrolyze, rendering them non-reactive.[6][7][8] It is imperative to store the reagent at -20°C with a desiccant.[6][7][8] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[6][7][8] It is recommended to weigh and dissolve only the required amount of the PEG-NHS ester immediately before use and to not prepare stock solutions for storage.[6][8] Any unused reconstituted reagent should be discarded.[6][8]

-

Buffer Selection: The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the m-PEG15-amine for reaction with the NHS ester.[6][7][8][9] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[4][9] If the molecule to be conjugated is in an incompatible buffer, it is necessary to perform a buffer exchange via dialysis or desalting prior to the reaction.[6][8][9]

-

pH of the Reaction: The reaction between a primary amine and an NHS ester is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[4][6][9] It is important to note that the rate of hydrolysis of the NHS ester also increases with pH.[4] Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis. The half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6.[4]

-

Solvent for PEG-NHS Ester: Non-sulfonated PEG-NHS esters are often insoluble in aqueous solutions and need to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[4][6][7][8][9] The final concentration of the organic solvent in the reaction mixture should generally not exceed 10% to avoid denaturation of proteins.[6][8][9]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the reaction of m-PEG15-amine with NHS esters. These values are intended as a starting point, and optimal conditions may vary depending on the specific reactants and desired outcome.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | Optimal pH is a compromise between reaction rate and NHS ester hydrolysis.[4][9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and the reaction rate.[6][8][9] |

| Reaction Time | 30 minutes to 24 hours | Dependent on temperature, pH, and the reactivity of the specific amine.[6][7][9] |

| Molar Ratio (PEG:Molecule) | 1:1 to 50:1 | For proteins, a 10- to 50-fold molar excess of the PEG reagent is often used.[5] For small molecules, a 1:1 or 2:1 ratio is a good starting point.[6][9] |

Table 2: Typical Incubation Times and Temperatures

| Temperature | Incubation Time | Application |

| Room Temperature (20-25°C) | 30 - 60 minutes | General protein and small molecule conjugation.[6][7][9] |

| 4°C (on ice) | 2 hours to overnight | For sensitive proteins or to better control the reaction.[6][7][9] |

| 25°C | 3 - 24 hours | For modification of amine-bearing small molecules, monitored by LC-MS or TLC.[6][7] |

III. Experimental Workflow and Diagrams

The general workflow for the PEGylation of a primary amine-containing molecule with an NHS ester is depicted below.

Caption: General experimental workflow for the PEGylation of an amine-containing molecule.

The chemical reaction scheme is illustrated in the following diagram:

Caption: Reaction of m-PEG15-amine with an NHS ester to form a stable amide bond.

IV. Detailed Experimental Protocols

Protocol 1: PEGylation of a Protein (e.g., IgG)

This protocol provides a general procedure for the PEGylation of a protein, such as an antibody, which contains accessible primary amines on lysine (B10760008) residues and the N-terminus.[6][8][9]

A. Materials Required:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

m-PEG15-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or ion-exchange chromatography (IEX) column)

B. Calculation of Reagents:

-

Determine the amount of protein: Calculate the moles of protein to be PEGylated based on its concentration and volume.

-

Determine the molar excess of PEG-NHS: A 20- to 50-fold molar excess of the PEG-NHS ester over the protein is typically recommended for efficient labeling.[8][9] The optimal ratio may need to be determined empirically.

-

Calculate the mass of PEG-NHS: Based on the desired molar excess and the molecular weight of the m-PEG15-NHS ester, calculate the mass required.

C. Experimental Procedure:

-

Prepare the protein solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

-

Prepare the PEG-NHS solution: Immediately before use, dissolve the calculated amount of m-PEG15-NHS ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM).[6][8][9]

-

Initiate the reaction: Slowly add the PEG-NHS solution to the stirring protein solution. Ensure the final concentration of the organic solvent is below 10%.[6][8][9]

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][8][9] The optimal time may vary.

-

Quench the reaction (optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will react with any remaining NHS esters.

-

Purify the PEGylated protein: Remove unreacted PEG and the NHS by-product using dialysis, SEC, or IEX.[10][] SEC is effective at separating based on size differences between the PEGylated and native protein.[] IEX can separate based on changes in surface charge after PEGylation.[]

-

Characterize the conjugate: Analyze the purified product using SDS-PAGE, which will show a size shift for the PEGylated protein, and mass spectrometry to confirm the degree of PEGylation.[1]

Protocol 2: Modification of an Amine-Containing Small Molecule

This protocol outlines the procedure for conjugating m-PEG15-amine to a small molecule containing an NHS ester.

A. Materials Required:

-

Amine-containing small molecule

-

m-PEG15-NHS ester

-

Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

-

Base (optional, e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))

-

Monitoring system (e.g., LC-MS or TLC)

-

Purification system (e.g., column chromatography)

B. Experimental Procedure:

-

Dissolve the small molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.[6][9]

-

Add PEG-NHS: Under continuous stirring, add the m-PEG15-NHS ester to the reaction mixture. A molar ratio of 1:1 to 2:1 (PEG:molecule) is a good starting point.[6][9] Depending on the reactivity of the amine, a base may be added to facilitate the reaction.[6][7]

-

Incubate and monitor: Stir the reaction mixture at room temperature for 3-24 hours.[6][9] Monitor the progress of the reaction by LC-MS or TLC to determine the consumption of the starting materials and the formation of the product.[6][9]

-

Work-up and purification: Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures or purified by column chromatography.[6][9]

-

Characterize the conjugate: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

V. Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low PEGylation Efficiency | - Hydrolyzed PEG-NHS ester- Presence of primary amines in the buffer- Low molar excess of PEG-NHS- Inefficient reaction conditions | - Use fresh, properly stored PEG-NHS ester.- Perform buffer exchange to an amine-free buffer.- Increase the molar excess of the PEG-NHS ester.- Optimize pH, temperature, and reaction time. |

| Protein Precipitation | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the final organic solvent concentration below 10%.- Perform the reaction at a lower temperature (4°C). |

| Multiple PEGylated Species | - High molar excess of PEG-NHS- Long reaction time | - Reduce the molar excess of the PEG-NHS ester.- Decrease the reaction time.- Optimize purification to isolate the desired species. |

| No Reaction | - Inactive PEG-NHS ester- Absence of accessible primary amines on the molecule | - Test the reactivity of the PEG-NHS ester with a control amine.- Confirm the presence and accessibility of primary amines on the target molecule. |

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idosi.org [idosi.org]

- 3. polysciences.com [polysciences.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. confluore.com [confluore.com]

- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG15-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely utilized strategy to improve their biocompatibility and pharmacokinetic profile for in vivo applications. This process, known as PEGylation, creates a hydrophilic protective layer on the nanoparticle surface, which can reduce nonspecific protein adsorption, prevent aggregation, and prolong systemic circulation time by evading the mononuclear phagocyte system.[1][2][3] m-PEG15-amine is a heterobifunctional PEG linker with a methoxy-terminated PEG chain of 15 ethylene (B1197577) glycol units and a terminal primary amine. The amine group allows for covalent conjugation to nanoparticles possessing surface carboxyl groups, commonly through amide bond formation facilitated by carbodiimide (B86325) chemistry.

These application notes provide a detailed protocol for the functionalization of carboxylated nanoparticles with m-PEG15-amine, methods for characterization, and potential applications in drug delivery.

I. Quantitative Data Summary

Successful functionalization of nanoparticles with m-PEG15-amine results in characteristic changes to their physicochemical properties. The following table summarizes representative data for carboxylated polymeric nanoparticles before and after PEGylation.

| Parameter | Before Functionalization (Carboxylated Nanoparticles) | After Functionalization (m-PEG15-amine Nanoparticles) | Characterization Technique |

| Hydrodynamic Diameter | 100 ± 5 nm | 110 ± 7 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.1 | < 0.15 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -35 ± 5 mV | -15 ± 5 mV | Laser Doppler Velocimetry |

| Surface Amine Group Density | Not Applicable | 150-200 µmol/g | Fluorescamine (B152294) Assay |

| Drug Encapsulation Efficiency | 85% | 82% | UV-Vis Spectroscopy |

| Drug Release (at 24h) | 60% | 45% | Dialysis Method with HPLC |

II. Experimental Protocols

A. Protocol for Functionalizing Carboxylated Nanoparticles with m-PEG15-amine using EDC/NHS Chemistry

This protocol describes the covalent conjugation of m-PEG15-amine to nanoparticles with available carboxyl groups on their surface (e.g., poly(lactic-co-glycolic acid) [PLGA] nanoparticles). The method utilizes a two-step reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Carboxylated nanoparticles (e.g., PLGA nanoparticles)

-

m-PEG15-amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 50 mM MES buffer, pH 6.0

-

Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

-

Washing Buffer: Deionized (DI) water

-

Orbital shaker or rotator

-

Centrifuge capable of pelleting nanoparticles

Procedure:

-

Nanoparticle Suspension Preparation:

-

Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.

-

Sonicate the suspension for 2-5 minutes to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-